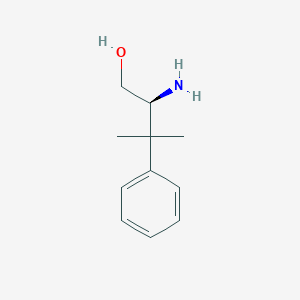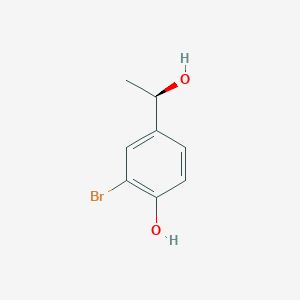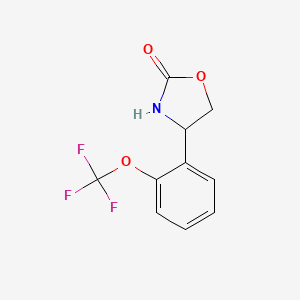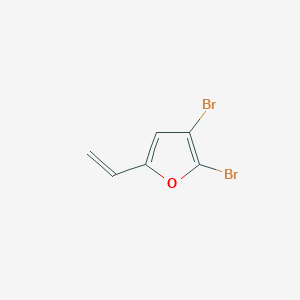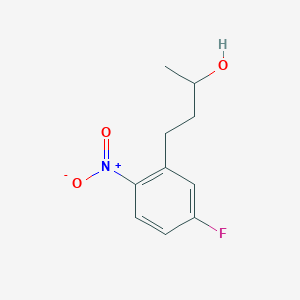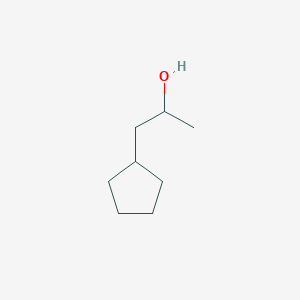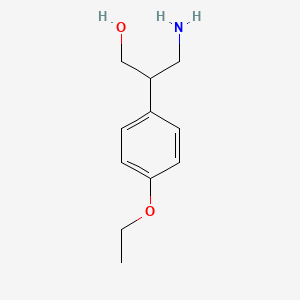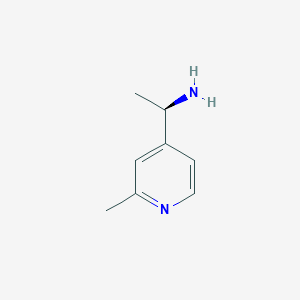
(R)-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the second position and an aminoethyl group at the fourth position of the pyridine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride typically involves the bromination of 4-(1-amino)-ethylpyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the second position of the pyridine ring. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane .
Industrial Production Methods: In an industrial setting, the production of ®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride may involve a multi-step process starting from commercially available pyridine derivatives. The process includes steps such as nitration, reduction, and bromination, followed by purification through crystallization or chromatography to obtain the final product in high purity .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sodium hydroxide, ethanol.
Major Products Formed:
- Pyridine N-oxides from oxidation.
- Amine derivatives from reduction.
- Various substituted pyridine derivatives from nucleophilic substitution.
Scientific Research Applications
®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine core structure and exhibit similar chemical reactivity.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a bromine atom and are used in similar synthetic applications.
Uniqueness: ®-2-Bromo-4-(1-amino)-ethylpyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and form stable complexes with biological targets makes it valuable in research and industrial applications.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1R)-1-(2-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-6-5-8(7(2)9)3-4-10-6/h3-5,7H,9H2,1-2H3/t7-/m1/s1 |
InChI Key |
WALYOUZSNROLAP-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=NC=CC(=C1)[C@@H](C)N |
Canonical SMILES |
CC1=NC=CC(=C1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



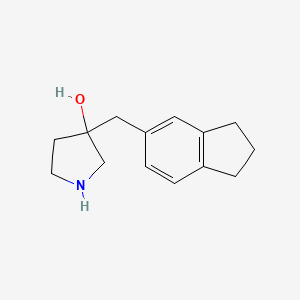
![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)

